molecular formula C19H18O7 B085194 Norherquienone CAS No. 11023-93-1

Norherquienone

Cat. No. B085194
CAS RN: 11023-93-1
M. Wt: 358.3 g/mol
InChI Key: PCIYDOGHPBCCMG-QOLSBQFWSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Norherquienone is a chemical compound that is gaining increasing attention in the scientific community due to its potential applications in various fields. It is a natural product that was first isolated from the marine sponge Acanthella cavernosa. Norherquienone has a unique chemical structure that makes it an interesting target for synthesis and investigation.

Scientific Research Applications

Norherquienone has been the subject of numerous scientific studies due to its potential applications in various fields. It has been investigated for its anti-inflammatory, anticancer, and antiviral properties. Norherquienone has also been studied for its potential as a drug delivery agent and as a template for the development of new drugs.

Mechanism Of Action

The mechanism of action of Norherquienone is not fully understood, but it is believed to act through multiple pathways. It has been shown to inhibit the activity of certain enzymes, which can lead to anti-inflammatory and anticancer effects. Norherquienone has also been shown to induce cell death in cancer cells, which may be due to its ability to disrupt the cell cycle.

Biochemical And Physiological Effects

Norherquienone has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the production of certain cytokines, which are involved in inflammation. Norherquienone has also been shown to inhibit the growth of cancer cells and to induce apoptosis, or programmed cell death. In addition, Norherquienone has been shown to have antiviral activity against certain viruses.

Advantages And Limitations For Lab Experiments

Norherquienone has a number of advantages and limitations for lab experiments. One advantage is that it is a natural product, which makes it an interesting target for synthesis and investigation. Norherquienone also has a unique chemical structure that makes it an interesting target for drug development. However, one limitation is that Norherquienone is relatively difficult to synthesize, which can make it challenging to obtain in large quantities for experiments.

Future Directions

There are a number of future directions for research on Norherquienone. One area of interest is the development of Norherquienone-based drugs for the treatment of cancer and other diseases. Another area of interest is the investigation of the mechanism of action of Norherquienone, which could lead to a better understanding of its potential therapeutic applications. Additionally, further studies are needed to investigate the potential use of Norherquienone as a drug delivery agent and to explore its antiviral properties.

Synthesis Methods

Norherquienone can be synthesized using a variety of methods, including total synthesis and semi-synthesis. Total synthesis involves the complete construction of the molecule from simple starting materials, while semi-synthesis involves the modification of a natural product to produce the desired compound. The synthesis of Norherquienone has been achieved using both of these methods, with varying degrees of success.

properties

CAS RN

11023-93-1

Product Name

Norherquienone

Molecular Formula

C19H18O7

Molecular Weight

358.3 g/mol

IUPAC Name

(7aS,9R)-4,5,6,7a-tetrahydroxy-1,8,8,9-tetramethyl-9H-phenaleno[1,2-b]furan-3,7-dione

InChI

InChI=1S/C19H18O7/c1-6-5-8(20)10-11-9(6)17-19(25,18(3,4)7(2)26-17)16(24)12(11)14(22)15(23)13(10)21/h5,7,21-23,25H,1-4H3/t7-,19-/m1/s1

InChI Key

PCIYDOGHPBCCMG-QOLSBQFWSA-N

Isomeric SMILES

C[C@@H]1C([C@@]2(C(=C3C(=CC(=O)C4=C3C(=C(C(=C4O)O)O)C2=O)C)O1)O)(C)C

SMILES

CC1C(C2(C(=C3C(=CC(=O)C4=C3C(=C(C(=C4O)O)O)C2=O)C)O1)O)(C)C

Canonical SMILES

CC1C(C2(C(=C3C(=CC(=O)C4=C3C(=C(C(=C4O)O)O)C2=O)C)O1)O)(C)C

synonyms

norherquienone

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.